PARP1 Enzyme Potency: Superior Ki to Veliparib and Niraparib Under Standardized Assay Conditions
A-966492 exhibits higher intrinsic affinity for PARP1 than the structurally related inhibitors veliparib and niraparib. In a head-to-head comparison using identical assay conditions, A-966492 demonstrated a PARP1 Ki of 0.69 nM (±0.12), which is 1.4-fold more potent than veliparib (0.96 nM) and 1.7-fold more potent than niraparib (1.2 nM) [1].
| Evidence Dimension | PARP1 binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 0.69 ± 0.12 nM |
| Comparator Or Baseline | Veliparib: 0.96 ± 0.08 nM; Niraparib: 1.2 ± 0.4 nM |
| Quantified Difference | 1.4-fold lower Ki than veliparib; 1.7-fold lower Ki than niraparib |
| Conditions | In vitro PARP1 enzyme inhibition assay; Ki values derived from replots; n=3-5 replicates |
Why This Matters
Higher target affinity may reduce the required dosing to achieve equivalent target engagement, which is critical when evaluating preclinical therapeutic windows.
- [1] Rudolph J, Roberts LM, Muthurajan UM, Luger K, Geigle P, et al. HPF1 remodels the active site of PARP1 to enable the serine ADP-ribosylation of histones. Nat Commun. 2021;12:1028. Table 1. View Source
